molecular formula C18H19N3O4 B4244250 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide

Cat. No.: B4244250
M. Wt: 341.4 g/mol
InChI Key: HVAKDWYCSKVAQP-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are a class of heterocyclic compounds containing an oxadiazole ring, which consists of two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their diverse biological activities and are used in the development of various drugs .


Molecular Structure Analysis

1,2,4-Oxadiazoles have a five-membered ring structure with two carbon atoms, two nitrogen atoms, and one oxygen atom . The specific structure of “3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles can vary widely depending on the specific compound and the conditions of the reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on their specific structure. For example, a related compound, 3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol, has a predicted boiling point of 398.3±52.0 °C and a predicted density of 1.235±0.06 g/cm3 .

Mechanism of Action

Target of Action

The primary target of this compound is peroxisome proliferator-activated receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.

Mode of Action

Based on its structural similarity to known pparδ/β agonists, it is likely that it binds to these receptors and activates them . This activation can lead to changes in gene expression, resulting in various physiological effects.

Biochemical Pathways

The activation of PPARδ/β can affect multiple biochemical pathways. These receptors are involved in the regulation of fatty acid storage and glucose metabolism, which can impact energy homeostasis. Additionally, they play a role in anti-inflammatory and anti-proliferative responses and can influence the immune response .

Result of Action

The activation of PPARδ/β by this compound could have several effects at the molecular and cellular levels. It could alter lipid metabolism, reduce inflammation, and modulate immune responses. These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of metabolic disorders or inflammatory diseases .

Future Directions

1,2,4-Oxadiazoles continue to be an area of interest in drug discovery due to their diverse biological activities . Future research may focus on synthesizing new 1,2,4-oxadiazole derivatives and studying their biological activities to develop new drugs .

Properties

IUPAC Name

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-2-23-15-8-4-3-7-14(15)18-20-17(25-21-18)10-9-16(22)19-12-13-6-5-11-24-13/h3-8,11H,2,9-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAKDWYCSKVAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide
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3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide
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3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide
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3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide
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3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide
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3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide

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